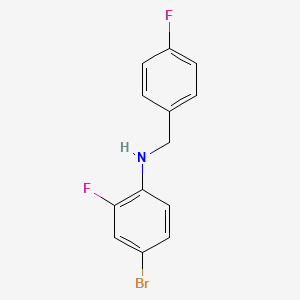

4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline

Description

4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline (CAS: 1019614-02-8) is a halogenated aniline derivative featuring a bromo (Br) substituent at the 4-position, a fluoro (F) group at the 2-position of the aniline ring, and a 4-fluorobenzyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₀BrF₂N, with a molecular weight of 297.9 g/mol . This compound is part of a broader class of fluorinated aromatic amines, which are of interest in pharmaceutical and materials chemistry due to their electronic and steric properties.

Properties

IUPAC Name |

4-bromo-2-fluoro-N-[(4-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF2N/c14-10-3-6-13(12(16)7-10)17-8-9-1-4-11(15)5-2-9/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSQLACGMOZJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=C(C=C2)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological processes and pathways, making the compound of interest in medicinal chemistry and drug design.

Comparison with Similar Compounds

Comparison with Structural Isomers

Positional Isomerism of Halogen Substituents

The positional arrangement of halogen substituents significantly impacts physicochemical properties. For instance:

- 2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline (CAS: 1039960-80-9) is a structural isomer of the target compound, with bromo and fluoro groups swapped on the aniline ring (2-Br, 4-F vs. 4-Br, 2-F). Despite sharing the same molecular formula (C₁₃H₁₀BrF₂N ), differences in substituent positions alter electronic effects. The 4-bromo group in the target compound may exert stronger electron-withdrawing effects compared to the 2-bromo isomer, influencing reactivity in subsequent reactions (e.g., electrophilic substitution) .

Influence of Benzyl Substituent Position

The fluorination position on the benzyl group modulates steric and electronic interactions:

- 4-Bromo-2-fluoro-N-(3-fluorobenzyl)aniline (CAS: 1019562-83-4) features a 3-fluorobenzyl group instead of 4-fluorobenzyl.

Halogen Substitution Effects

Bromine vs. Chlorine

Replacing bromine with chlorine alters electronic and steric profiles:

- 4-Chloro-N-(4-fluorobenzyl)aniline (CAS: N/A, MW: 235.69 g/mol) lacks the bromo and 2-fluoro substituents. Chlorine’s lower electronegativity and smaller atomic radius compared to bromine may reduce electron-withdrawing effects, impacting reactivity in cross-coupling reactions .

Multiple Halogen Substituents

- 3,5-Dibromo-N-(4-fluorobenzyl)aniline (CAS: 1858251-75-8, MW: 359.04 g/mol) contains two bromo groups, increasing molecular weight and lipophilicity. The dual bromo substituents may enhance intermolecular halogen bonding, influencing crystal packing and melting points .

Impact of Additional Substituents

Methyl Groups

- 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019608-54-8) incorporates a methyl group at the 2-position of the aniline ring. 5.2. Nitro and Methoxy Groups

4-Bromo-N-(2-nitrophenyl)benzamide (CAS: N/A) and N-(4-Fluorobenzyl)-3-methoxy-N-((4-phenylthiazol-2-yl)methyl)aniline demonstrate how electron-withdrawing (nitro) or electron-donating (methoxy) groups modify electronic density, affecting applications in coordination chemistry or drug design .

Electronic and Steric Effects

- Fluorine substituents enhance metabolic stability and lipophilicity, making the target compound a candidate for medicinal chemistry .

- The non-planar geometry observed in related Schiff base compounds (e.g., 4-fluoro-N-(4-hydroxybenzylidene)aniline) suggests that the 4-fluorobenzyl group in the target compound may similarly disrupt conjugation, impacting photophysical properties . 6.2. Safety and Handling

Biological Activity

4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound's structure includes:

- Bromine and Fluorine Substituents : These halogens can enhance the compound's lipophilicity and influence its interaction with biological targets.

- Aniline Derivative : The presence of the aniline moiety suggests potential interactions with various biological receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as:

- Enzymes : The compound may act as an enzyme inhibitor, modulating metabolic pathways.

- Receptors : It can interact with various receptors, potentially leading to altered signaling pathways that affect cell proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance, compounds with analogous structures have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes relevant findings:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Induces apoptosis |

| 4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline | U-937 (leukemia) | 0.11 | Apoptosis induction |

| 1,2,4-Oxadiazole Derivatives | HCT-116 (colon cancer) | 0.65 | Microtubule destabilization |

The compound's structural similarities to these derivatives suggest it may exhibit comparable anticancer properties.

Enzyme Inhibition

Research indicates that compounds like this compound can act as enzyme inhibitors. Specific studies have shown:

- Inhibition of Kinases : Certain anilines have been reported to inhibit kinase activity, which is crucial for cancer cell growth.

- Modulation of NF-kB Pathway : Some derivatives have shown potential in regulating this transcription factor involved in inflammation and cancer progression .

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluated a series of fluorinated anilines against multiple cancer cell lines, revealing that those with bromine and fluorine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

- Mechanistic Studies : Flow cytometry analyses indicated that certain derivatives induce apoptosis in a dose-dependent manner, suggesting that this compound may share similar apoptotic pathways .

- Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that the introduction of electron-withdrawing groups like bromine enhances biological activity, particularly against resistant cancer cell lines .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline in laboratory settings?

A standard approach involves nucleophilic substitution or Buchwald-Hartwig amination. For example, 4-Bromo-2-fluoroaniline (mp: 40–42°C, purity: 95%) can react with 4-fluorobenzyl bromide (CAS: 76283-09-5) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF . The reaction progress is monitored via TLC or LC-MS, and the product is purified via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and benzylic CH₂ (δ ~4.3 ppm) .

- ¹⁹F NMR : Identifies fluorine environments (e.g., -F on benzyl vs. aniline rings, δ -110 to -120 ppm) .

- LC-MS : Confirms molecular ion peaks ([M+H]⁺ at m/z 313) and purity (>97%) .

Q. What are the key stability and storage considerations for this compound?

The compound should be stored under inert gas (argon) at 2–8°C due to sensitivity to moisture and oxidation. Stability tests in DMSO or ethanol over 24 hours (monitored via HPLC) are recommended to assess degradation .

Advanced Research Questions

Q. How can regioselective functionalization of the bromine or fluorine sites be achieved in this compound?

Bromine’s electronegativity makes it amenable to Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids). Fluorine’s ortho-directing effect facilitates electrophilic substitution (e.g., nitration at C-5). Computational DFT studies predict activation barriers for competing pathways .

Q. What methodologies optimize catalytic coupling yields in derivatizing this compound?

Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) enhance coupling efficiency. Solvent screening (toluene vs. THF) and microwave-assisted synthesis (80°C, 30 min) improve yields from 60% to >85% . Byproduct analysis (e.g., dehalogenated species) via GC-MS is critical .

Q. How do electronic effects of substituents influence the compound’s reactivity in photoredox catalysis?

The electron-withdrawing -Br and -F groups lower the HOMO energy, making the compound a suitable electron-deficient partner in radical cross-couplings. Transient absorption spectroscopy tracks charge-transfer dynamics .

Methodological Insights

Q. What analytical workflows resolve contradictions in spectral data for structurally similar derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.